molecular formula C22H14F3N3O3 B10971693 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide

Cat. No.: B10971693
M. Wt: 425.4 g/mol
InChI Key: YICIVHPHWMXBNE-UHFFFAOYSA-N
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Description

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenoxy group, and a trifluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl groups, using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, it is investigated for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent. The presence of the trifluorophenyl group often enhances the metabolic stability and bioavailability of the compound.

Industry

In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide lies in its combination of the oxadiazole ring with the trifluorophenylacetamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H14F3N3O3

Molecular Weight

425.4 g/mol

IUPAC Name

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide

InChI

InChI=1S/C22H14F3N3O3/c23-15-10-17(24)20(18(25)11-15)26-19(29)12-30-16-8-6-14(7-9-16)22-27-21(28-31-22)13-4-2-1-3-5-13/h1-11H,12H2,(H,26,29)

InChI Key

YICIVHPHWMXBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4F)F)F

Origin of Product

United States

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